

Solubility of 4-(3-Hydroxyphenyl)benzaldehyde in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3-Hydroxyphenyl)benzaldehyde

Cat. No.: B1334175

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-(3-Hydroxyphenyl)benzaldehyde** in Organic Solvents

Introduction

4-(3-Hydroxyphenyl)benzaldehyde is a bi-aryl compound featuring a benzaldehyde moiety linked to a phenol. This molecular architecture, containing both a hydrogen bond donor (hydroxyl group) and acceptor (aldehyde group) on a relatively large, nonpolar biphenyl framework, imparts a nuanced solubility profile that is critical for its application in pharmaceutical synthesis, materials science, and chemical research. As an intermediate, understanding its solubility is paramount for reaction optimization, purification, and formulation development.

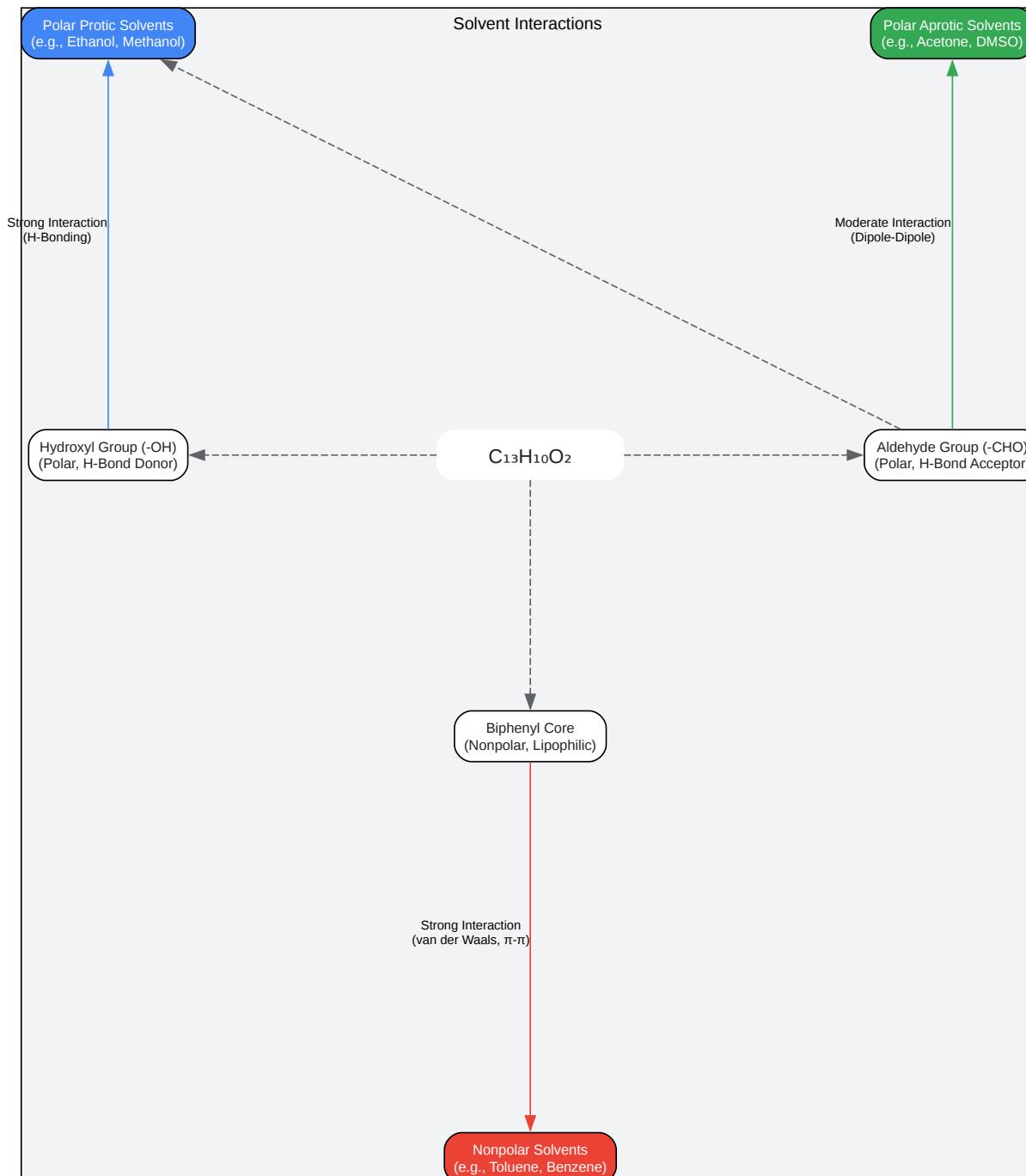
This technical guide provides a comprehensive analysis of the solubility characteristics of **4-(3-Hydroxyphenyl)benzaldehyde**. In the absence of extensive published quantitative data for this specific isomer, this document synthesizes information from structurally analogous compounds, discusses the underlying physicochemical principles governing its solubility, and presents a robust experimental protocol for its empirical determination.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its physical and chemical properties. While experimental data for **4-(3-Hydroxyphenyl)benzaldehyde** is limited, we can infer its behavior by examining its structure and comparing it to related molecules.

Table 1: Physicochemical Properties of **4-(3-Hydroxyphenyl)benzaldehyde** and Related Compounds

Property	4-(3-Hydroxyphenyl)benzaldehyde	4-Hydroxybenzaldehyde	Biphenyl
CAS Number	398151-25-2[1]	123-08-0	92-52-4[2]
Molecular Formula	C ₁₃ H ₁₀ O ₂ [1]	C ₇ H ₆ O ₂	C ₁₂ H ₁₀ [2]
Molecular Weight	198.22 g/mol [1]	122.12 g/mol	154.21 g/mol [2]
Boiling Point	401.6°C (Predicted)[1]	191°C[3]	256°C[2]
Melting Point	Not available	115-118°C[3]	70°C[2]
pKa	9.56 (Predicted)[1]	7.61	Not applicable


Structural Influence on Solubility

The structure of **4-(3-Hydroxyphenyl)benzaldehyde** can be deconstructed into three key components that dictate its interaction with various solvents:

- Biphenyl Core: This large, nonpolar aromatic system is the dominant feature of the molecule. It promotes solubility in nonpolar and aromatic solvents through van der Waals forces and π - π stacking interactions. The behavior of biphenyl itself, which is soluble in solvents like benzene, toluene, and hexane but insoluble in water, underscores the lipophilic nature of this core.[2][4]
- Hydroxyl (-OH) Group: The phenolic hydroxyl group is polar and capable of acting as a hydrogen bond donor. This functional group is crucial for enabling solubility in polar protic solvents such as alcohols (e.g., ethanol, methanol).

- **Aldehyde (-CHO) Group:** The aldehyde group is polar and contains a hydrogen bond acceptor (the carbonyl oxygen). It contributes to the molecule's overall polarity and facilitates interactions with polar aprotic solvents like acetone and ethyl acetate.

The interplay between the large nonpolar core and the two polar functional groups results in a molecule with amphiphilic character, suggesting it will not be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will show significant solubility in solvents of intermediate polarity.

[Click to download full resolution via product page](#)

Caption: Molecular features of **4-(3-Hydroxyphenyl)benzaldehyde** and their primary solvent interactions.

Predicted Solubility Profile

Based on the structural analysis and data from analogous compounds, a qualitative solubility profile for **4-(3-Hydroxyphenyl)benzaldehyde** can be predicted.

Table 2: Predicted Qualitative Solubility of **4-(3-Hydroxyphenyl)benzaldehyde**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Ethanol, Methanol, Isopropanol	Soluble to Freely Soluble	The hydroxyl group can form strong hydrogen bonds with the solvent. The related 4-hydroxybenzaldehyde is easily soluble in alcohol.
Polar Aprotic	Acetone, Ethyl Acetate, DMSO, Acetonitrile	Soluble	The polar aldehyde and hydroxyl groups can engage in dipole-dipole interactions. 4-hydroxybenzaldehyde is easily soluble in acetone and ethyl acetate.
Nonpolar Aromatic	Toluene, Benzene	Moderately Soluble	The large biphenyl core allows for favorable π - π stacking and van der Waals interactions. Biphenyl is very soluble in benzene. ^[5]
Nonpolar Aliphatic	Hexane, Cyclohexane	Slightly Soluble to Insoluble	The molecule's polarity from the -OH and -CHO groups will limit its solubility in highly nonpolar aliphatic solvents.
Aqueous	Water	Slightly Soluble to Insoluble	The large, hydrophobic biphenyl core significantly reduces water solubility, despite the

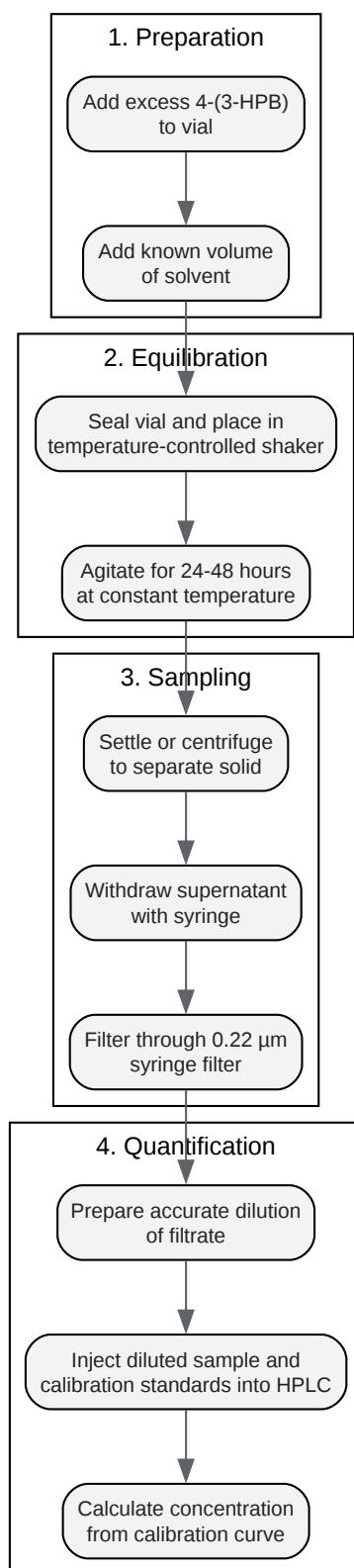
presence of two polar groups. The related 4-biphenylcarboxaldehyde has a water solubility of only 17 mg/L.^[6]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).


Materials and Instrumentation

- **4-(3-Hydroxyphenyl)benzaldehyde** (analytical standard grade)
- Organic solvents (HPLC grade)
- Volumetric flasks, pipettes, and vials
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- HPLC system with UV detector
- Analytical balance

Step-by-Step Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of **4-(3-Hydroxyphenyl)benzaldehyde** (e.g., 20-30 mg) to a series of glass vials. Ensure that solid remains undissolved.
 - Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
 - Allow the mixtures to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.
- Phase Separation and Sampling:
 - After equilibration, remove the vials and let them stand at the same constant temperature for 2-4 hours to allow the excess solid to settle.
 - Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
 - Carefully withdraw a clear aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulates.
- Quantification by HPLC:
 - Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase) to a concentration within the calibrated range of the HPLC method.

- Prepare a series of calibration standards of **4-(3-Hydroxyphenyl)benzaldehyde** of known concentrations.
- Inject the standards and the diluted sample onto the HPLC system.
- Example HPLC Conditions:
 - Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: Start at 60% B, ramp to 95% B over 10 minutes.
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 285 nm
 - Injection Volume: 10 µL
- Calculation:
 - Construct a calibration curve by plotting the peak area of the standards against their concentrations.
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original concentration in the saturated solution by applying the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or g/L.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the determination of solubility using the shake-flask method and HPLC analysis.

Conclusion

While specific quantitative solubility data for **4-(3-Hydroxyphenyl)benzaldehyde** remains to be broadly published, a thorough understanding of its molecular structure and comparison with analogous compounds allows for a reliable prediction of its solubility profile. It is anticipated to be soluble in polar organic solvents (both protic and aprotic) and moderately soluble in nonpolar aromatic solvents, with poor solubility in water and aliphatic hydrocarbons. For researchers and drug development professionals requiring precise data, the provided shake-flask and HPLC protocol offers a validated, systematic approach to generate this critical information, ensuring the successful application of this versatile compound in future research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(3-Hydroxyphenyl)benzaldehyde price, buy 4-(3-Hydroxyphenyl)benzaldehyde - chemicalbook [m.chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Hydroxy benzaldehyde | CAS 123-08-0 | 804536 [ketonepharma.com]
- 4. Biphenyl - Wikipedia [en.wikipedia.org]
- 5. Biphenyl | C₆H₅C₆H₅ | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- To cite this document: BenchChem. [Solubility of 4-(3-Hydroxyphenyl)benzaldehyde in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334175#solubility-of-4-3-hydroxyphenyl-benzaldehyde-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com